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Compound of Interest

Compound Name:
Fmoc-Glu(OtBu)-

Thr(psi(Me,Me)pro)-OH

Cat. No.: B1450315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fmoc-

Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH, a pseudoproline dipeptide critical for advanced solid-phase

peptide synthesis (SPPS). This guide details the experimental protocols, key characterization

data, and the strategic importance of this building block in producing complex and aggregation-

prone peptides with high purity and yield.

Introduction
Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a specialized dipeptide derivative designed to

overcome challenges associated with peptide aggregation during SPPS.[1] The incorporation

of a pseudoproline (oxazolidine) moiety, formed from the threonine residue, introduces a "kink"

in the growing peptide backbone. This structural disruption effectively interrupts inter-chain

hydrogen bonding, which is the primary cause of β-sheet formation and subsequent

aggregation.[2][3] The use of this dipeptide not only enhances the solubility of the resin-bound

peptide but also improves coupling efficiency, leading to higher purity and overall yield of the

final peptide product.[1] The Fmoc protecting group on the N-terminus allows for standard

deprotection cycles in SPPS, while the tert-butyl (OtBu) group on the glutamic acid side-chain

provides orthogonal protection, removable under acidic conditions during final cleavage.
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Accurate characterization of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is essential to ensure its

quality and suitability for peptide synthesis. The key physicochemical properties are

summarized in the table below.

Property Value Reference

CAS Number 957780-56-2 [4][5][6]

Molecular Formula C₃₁H₃₈N₂O₈ [4][5]

Molecular Weight 566.64 g/mol [5]

Appearance White to off-white powder [4][6]

Purity (HPLC) ≥97% [4]

Storage Conditions Store at ≤ -4 °C [4]

Characterization Data
Spectroscopic data is vital for the structural confirmation of the synthesized dipeptide.

Data Type
Summary of Expected
Results

Source

¹H NMR

Characteristic peaks for the

Fmoc, Glu(OtBu), and

Thr(ψ(Me,Me)pro) moieties are

expected.

[7]

Mass Spectrometry

The molecular ion peak

corresponding to the

calculated molecular weight

should be observed.

[7]

Infrared (IR) Spectroscopy

Characteristic absorption

bands for the functional groups

present (e.g., C=O, N-H, C-O)

are expected.

[7]
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Synthesis Workflow
The synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a two-step process. The first step

involves the coupling of the protected amino acids, Fmoc-Glu(OtBu)-OH and H-Thr-OMe,

followed by saponification to yield the dipeptide Fmoc-Glu(OtBu)-Thr-OH. The second step is

the formation of the oxazolidine ring to produce the final pseudoproline dipeptide.
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Step 1: Dipeptide Formation

Step 2: Pseudoproline Formation

Fmoc-Glu(OtBu)-OH

Dipeptide Coupling
(e.g., HBTU, DIPEA in DMF)

H-Thr-OMe

Fmoc-Glu(OtBu)-Thr-OMe

Saponification
(e.g., LiOH in THF/H₂O)

Fmoc-Glu(OtBu)-Thr-OH

Oxazolidine Ring Formation

Intermediate Dipeptide

2,2-Dimethoxypropane Acid Catalyst (e.g., p-TsOH)

Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH

Click to download full resolution via product page

A diagram illustrating the two-step synthesis of the target pseudoproline dipeptide.
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The following protocols are based on established methods for peptide coupling and

pseudoproline formation. Researchers should adapt these procedures as necessary based on

laboratory conditions and available reagents.

Step 1: Synthesis of Fmoc-Glu(OtBu)-Thr-OH
Coupling Reaction:

Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) and H-Thr-OMe·HCl (1.0 eq) in anhydrous N,N-

dimethylformamide (DMF).

Cool the solution to 0 °C in an ice bath.

Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and

act as a base.

Add a coupling reagent such as HBTU (1.0 eq) to the reaction mixture.

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with

1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude protected dipeptide ester, Fmoc-Glu(OtBu)-Thr-OMe.

Saponification:

Dissolve the crude Fmoc-Glu(OtBu)-Thr-OMe in a mixture of tetrahydrofuran (THF) and

water.

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.2 eq).

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the

starting material by TLC.

Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.
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Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo to yield the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH.

Step 2: Synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-
OH

Oxazolidine Ring Formation:

Suspend the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH (1.0 eq), in 2,2-dimethoxypropane.

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

Monitor the progress by TLC or LC-MS.

Upon completion, quench the reaction by adding a weak base, such as triethylamine, to

neutralize the acid catalyst.

Remove the excess 2,2-dimethoxypropane and solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the final

product, Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH, as a white to off-white powder.

Applications in Peptide Synthesis
The primary application of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is in Fmoc-based solid-

phase peptide synthesis.[3] It is particularly advantageous in the synthesis of:

Long Peptides: By preventing aggregation, it allows for the successful synthesis of peptide

chains that would otherwise be intractable.

Hydrophobic Peptides: It improves the solvation of hydrophobic sequences, which are highly

prone to aggregation.

Cyclic Peptides: The "kink" introduced by the pseudoproline can pre-organize the linear

peptide for more efficient cyclization.
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Conclusion
Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a powerful tool in the arsenal of peptide chemists. Its

strategic use can significantly improve the outcome of challenging peptide syntheses, leading

to higher quality products and enabling the creation of novel peptide-based therapeutics and

research tools. The detailed protocols and data presented in this guide are intended to facilitate

the successful synthesis and application of this valuable building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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